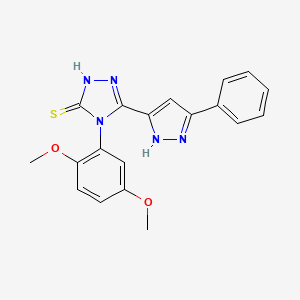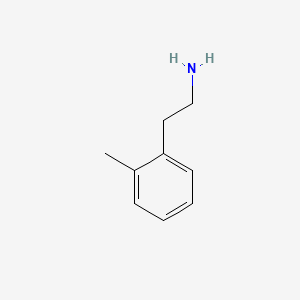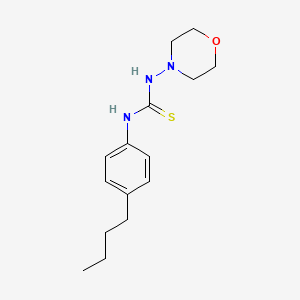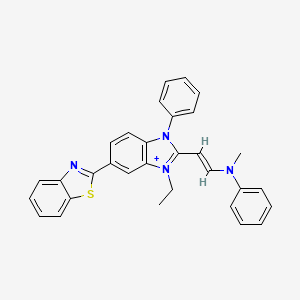
4-(Methylamino)butanal
Vue d'ensemble
Description
4-(Methylamino)butanal, also known as 4-Methylaminobutanal, is an aldehyde . It is a new intermediate in nicotine biosynthesis . It is a conjugate base of a 4-methylammoniobutanal .
Synthesis Analysis
The formation of 4-methylamino-butanal occurs from N-methylputrescine. This reaction is catalyzed by methylputrescine oxidase (MPO), a class of copper-dependent diamine oxidases that uses copper as a cofactor to oxidize a conserved tyrosine residue into a topaquinone, essential for enzyme catalysis .Molecular Structure Analysis
The molecular formula of 4-(Methylamino)butanal is C5H11NO . It has an average mass of 101.147 Da and a monoisotopic mass of 101.084061 Da .Chemical Reactions Analysis
4-(Methylamino)butanal is involved in the biosynthesis of tropane and granatane alkaloids, which belong to the larger pyrroline and piperidine classes of plant alkaloids . The myriad modifications occurring to their core ring structures result in the diversity of these alkaloids .Applications De Recherche Scientifique
Metabolic Pathways and Toxicology
4-(Methylamino)butanal, as part of the chemical family of β-keto derivatives of 3,4-methylenedioxyphenylalkylamines, has been studied for its metabolic pathways and implications in toxicology. Research has identified N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as the major metabolic pathways for related compounds (Zaitsu, Katagi, Kamata, Kamata, Shima, Miki, Tsuchihashi, Mori, 2009). These findings are crucial in understanding the biological processing and potential toxicological effects of substances like 4-(Methylamino)butanal.
Renewable Diesel Synthesis
In the field of renewable energy, 4-(Methylamino)butanal-related compounds have been explored for their potential in synthesizing renewable diesel. A study focused on the hydroxyalkylation/alkylation of 2-methylfuran with acetone and butanal, demonstrating the feasibility of using such compounds in producing diesel from lignocellulose (Li, Li, Yang, Wang, Wang, Cong, Tao, 2013). This research offers insights into sustainable fuel production methods involving 4-(Methylamino)butanal derivatives.
Supramolecular Assemblies
4-(Methylamino)butanal derivatives have also been used in the creation of supramolecular assemblies. These assemblies, created from amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, have potential applications in biomedical fields like drug delivery and tissue regeneration (Cutrone, Dorilio, Hurley, Pajovich, Smith, Banerjee, 2017). The study sheds light on the structural and functional versatility of compounds related to 4-(Methylamino)butanal in advanced materials science.
Chemical Synthesis and Analysis
In chemical synthesis, the preparation and characterization of 4-(Methylamino)butanal derivatives have been extensively studied. One research article describes the synthesis process and analytical characterization of these derivatives, offering insights into their chemical properties and potential applications in various fields (Peng, 2010). This research contributes to the broader understanding of synthesizing and utilizing such compounds in various industrial and scientific contexts.
Fluorescent Materials
4-(Methylamino)butanal derivatives have been utilized in the synthesis of fluorescent materials. A study on the synthesis of 4-Methylamino-N-allylnaphthalimide for the specific uptake and recognition of creatinine demonstrates the potential of these compounds in developing photoluminescent materials with applications in clinical diagnostics (Syu, Hsu, Lin, 2010). The ability to create such specialized materials showcases the versatility of 4-(Methylamino)butanal derivatives in advanced chemical applications.
Norepinephrine Inhibitors
Research has also explored the use of 4-(Methylamino)butanal derivatives as selective norepinephrine inhibitors. These compounds have shown potential in the development of treatments for conditions like depression and neuropathic pain (O'Neill, Adedoyin, Bray, Deecher, Fensome, Goldberg, Harrison, Leventhal, Mann, Mark, Nogle, Sullivan, Spangler, Terefenko, Trybulski, Uveges, Vu, Whiteside, Zhang, 2011). This research highlights the therapeutic potential of 4-(Methylamino)butanal derivatives in the field of neuropharmacology.
Propriétés
IUPAC Name |
4-(methylamino)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZBKCVVFPTFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)butanal | |
CAS RN |
7729-27-3 | |
| Record name | 4-(Methylamino)butanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(METHYLAMINO)BUTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM5R52L7PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1,3-Benzothiazol-2-ylsulfonyl)ethylthio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1221164.png)
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)
![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)
![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)

![1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea](/img/structure/B1221172.png)

![5-bromo-N-[[(3-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1221175.png)
![2-(1,3-Dioxo-2-isoindolyl)acetic acid [3-acetyl-2-methyl-1-(4-methylphenyl)-5-indolyl] ester](/img/structure/B1221176.png)


![2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1221185.png)

